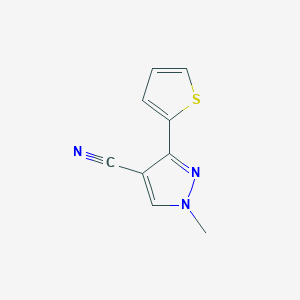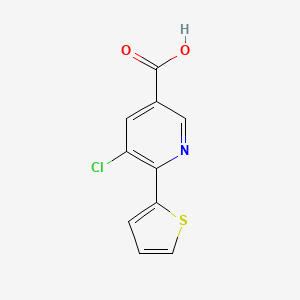
5-Chlor-6-thiophen-2-ylnicotinsäure
Übersicht
Beschreibung
Chemical Reactions Analysis
Again, without specific information on “5-Chloro-6-thiophen-2-ylnicotinic acid”, it’s challenging to provide a detailed analysis of its chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like “5-Chloro-6-thiophen-2-ylnicotinic acid” would depend on its molecular structure . Without specific data, it’s difficult to provide a detailed analysis.Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Thiophenderivate, einschließlich Verbindungen wie 5-Chlor-6-thiophen-2-ylnicotinsäure, wurden auf ihr Potenzial als antimikrobielle Wirkstoffe untersucht. Sie haben Wirksamkeit gegen eine Reihe von Bakterien- und Pilzarten gezeigt. So haben bestimmte Thiophenanaloga eine potente antibakterielle Aktivität gegen Krankheitserreger wie Staphylococcus aureus und Escherichia coli sowie eine antifungale Aktivität gegen Candida albicans und Aspergillus niger gezeigt .
Antioxidative Eigenschaften
Forschungen zeigen, dass Thiophenverbindungen signifikante antioxidative Eigenschaften aufweisen können. Dies wird durch ihre Fähigkeit gemessen, freie Radikale abzufangen, was entscheidend ist, um oxidative Stress-bedingte Schäden in biologischen Systemen zu verhindern. Einige Thiophenderivate haben eine vergleichbare antioxidative Aktivität wie Standardmedikamente wie Ascorbinsäure gezeigt .
Antikorrosionseigenschaften
Im Bereich der industriellen Chemie werden Thiophenderivate auf ihre Antikorrosionseigenschaften untersucht. Sie können als Inhibitoren verwendet werden, um Metalle vor Korrosion zu schützen, insbesondere in sauren Umgebungen. Diese Anwendung ist entscheidend, um die Lebensdauer von Metallbauteilen in verschiedenen Industrien zu verlängern .
Antikrebs-Potenzial
Thiophenderivate wurden synthetisiert und auf ihre Antikrebsaktivität untersucht. Einige Studien haben berichtet, dass diese Verbindungen zytotoxische Wirkungen gegen Krebszelllinien zeigen, wie zum Beispiel menschliche Lungenkrebszellen (A-549), was auf ihre mögliche Verwendung in der Krebstherapie hindeutet .
Organische Halbleiter
Thiophen-basierte Moleküle spielen eine prominente Rolle bei der Entwicklung organischer Halbleiter. Diese Verbindungen sind integraler Bestandteil bei der Herstellung von organischen Feldeffekttransistoren (OFETs) und organischen Leuchtdioden (OLEDs). Ihre elektronischen Eigenschaften machen sie für den Einsatz in flexiblen und leichten elektronischen Geräten geeignet .
Entzündungshemmende Medikamente
Thiophenderivate sind dafür bekannt, entzündungshemmende Eigenschaften zu besitzen, was sie zu Kandidaten für die Entwicklung nichtsteroidaler Antirheumatika (NSAIDs) macht. So wird beispielsweise Suprofen, das ein Thiophen-Gerüst enthält, zur Reduzierung von Entzündungen und Schmerzen eingesetzt .
Zahnärztliche Anästhetika
Einige Thiophenderivate werden in medizinischen Anwendungen wie zahnärztlichen Anästhetika eingesetzt. Articain, ein Thiophenderivat, wird in Europa als spannungsgesteuerter Natriumkanalblocker eingesetzt und bietet lokale Anästhesie während zahnärztlicher Eingriffe .
Antihypertensive und anti-atherosklerotische Wirkungen
Das pharmakologische Profil von Thiophenverbindungen umfasst auch antihypertensive und anti-atherosklerotische Wirkungen. Diese Eigenschaften sind bei der Behandlung von Herz-Kreislauf-Erkrankungen von Vorteil und bieten einen therapeutischen Ansatz für Erkrankungen wie Bluthochdruck und Arteriosklerose .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Biochemical Pathways
- The arachidonic acid pathway plays a central role in inflammatory responses. Cromoglicic acid modulates this pathway to prevent bronchospasms and allergic reactions . By inhibiting mast cell activation, it suppresses the release of pro-inflammatory mediators, such as histamine and leukotrienes.
Biochemische Analyse
Biochemical Properties
5-Chloro-6-thiophen-2-ylnicotinic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system . By inhibiting this enzyme, 5-Chloro-6-thiophen-2-ylnicotinic acid can affect neurotransmission and potentially be used in the treatment of neurological disorders. Additionally, this compound interacts with various proteins involved in cell signaling pathways, influencing cellular responses to external stimuli.
Cellular Effects
The effects of 5-Chloro-6-thiophen-2-ylnicotinic acid on different cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate or inhibit specific signaling pathways, leading to changes in gene expression that affect cell proliferation, differentiation, and apoptosis . Furthermore, 5-Chloro-6-thiophen-2-ylnicotinic acid has been shown to alter cellular metabolism by affecting the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within cells.
Molecular Mechanism
The molecular mechanism of action of 5-Chloro-6-thiophen-2-ylnicotinic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the active sites of target enzymes, inhibiting their activity and preventing the catalysis of specific biochemical reactions . Additionally, 5-Chloro-6-thiophen-2-ylnicotinic acid can activate transcription factors that regulate gene expression, leading to changes in the production of proteins involved in various cellular processes. These molecular interactions underpin the compound’s effects on cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-6-thiophen-2-ylnicotinic acid have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the concentration and duration of exposure. Prolonged exposure to 5-Chloro-6-thiophen-2-ylnicotinic acid can lead to sustained changes in gene expression and cellular metabolism, which may have implications for its use in therapeutic applications.
Dosage Effects in Animal Models
The effects of 5-Chloro-6-thiophen-2-ylnicotinic acid in animal models have been studied to determine its efficacy and safety at different dosages. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biochemical and cellular changes . At low to moderate doses, 5-Chloro-6-thiophen-2-ylnicotinic acid can enhance cognitive function and reduce symptoms of neurological disorders. At high doses, it may cause toxic or adverse effects, such as hepatotoxicity and neurotoxicity, highlighting the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
5-Chloro-6-thiophen-2-ylnicotinic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities . Additionally, 5-Chloro-6-thiophen-2-ylnicotinic acid can influence the levels of key metabolites, such as glucose and lipids, by modulating the activity of enzymes involved in their synthesis and degradation. These metabolic interactions are crucial for understanding the compound’s overall impact on cellular function and health.
Transport and Distribution
The transport and distribution of 5-Chloro-6-thiophen-2-ylnicotinic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic anion transporters, facilitating its uptake into cells . Once inside the cell, 5-Chloro-6-thiophen-2-ylnicotinic acid can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments. These transport and distribution mechanisms are essential for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 5-Chloro-6-thiophen-2-ylnicotinic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been found to localize primarily in the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects . The localization of 5-Chloro-6-thiophen-2-ylnicotinic acid within these organelles is crucial for its role in modulating cellular metabolism and signaling pathways. Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
5-chloro-6-thiophen-2-ylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2S/c11-7-4-6(10(13)14)5-12-9(7)8-2-1-3-15-8/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHHHGXEPNPZDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=C(C=N2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(Methylthio)phenyl]ethanamine hydrochloride](/img/structure/B1461033.png)
![4-methyl-5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1461034.png)
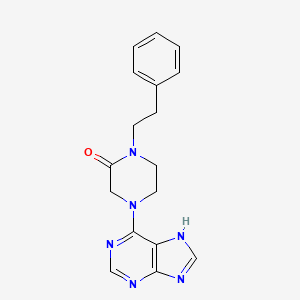
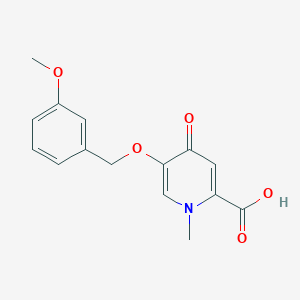
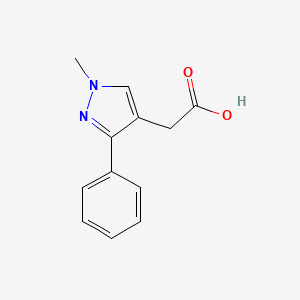


![2,2,2-trifluoroethyl N-[2-(trifluoromethyl)phenyl]carbamate](/img/structure/B1461044.png)

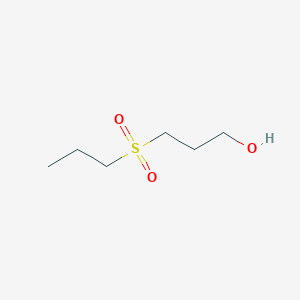
![2-{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}ethan-1-amine](/img/structure/B1461050.png)


